6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine
Description
Historical Development of Morpholino-Substituted Pyridines
The evolution of morpholino-substituted pyridines traces its origins to fundamental discoveries in heterocyclic chemistry during the mid-twentieth century. Morpholino oligonucleotides were first conceptualized by James Summerton in 1985 and subsequently developed at ANTIVIRALS Incorporated, marking a pivotal moment in antisense compound development. Summerton's innovative approach in 1985 was specifically designed to circumvent cost-related challenges associated with traditional nucleotide synthesis by starting with less expensive ribonucleosides and introducing amine functionality through relatively simple ribose-to-morpholine transformations. This foundational work established the morpholine ring system as a valuable scaffold for biological applications, setting the stage for subsequent developments in morpholino-substituted aromatic compounds.
The parallel development of pyridine chemistry provided the complementary foundation necessary for morpholino-pyridine hybrid structures. Pyridine itself was first isolated and characterized by Scottish scientist Thomas Anderson in 1849, who separated this distinctive compound from oil obtained through high-temperature heating of animal bones. Anderson's systematic investigation revealed pyridine's high water solubility, ready dissolution in concentrated acids and salts upon heating, and limited solubility in oils, properties that would later prove crucial for morpholino-pyridine conjugates. The nomenclature origin reflects pyridine's flammability characteristics, as Anderson derived the name from the Greek word "pyr" meaning fire, with the suffix "idine" added following chemical nomenclature conventions to indicate nitrogen-containing cyclic compounds.
Structural elucidation of pyridine's aromatic nature occurred decades after its initial discovery through collaborative efforts by Wilhelm Körner in 1869 and James Dewar in 1871. Their groundbreaking suggestion proposed that pyridine's structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom, establishing the fundamental understanding of six-membered nitrogen heterocycles. This structural insight was subsequently confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol, definitively establishing the aromatic nature of the pyridine ring system.
The convergence of morpholine and pyridine chemistry accelerated during the late twentieth century as researchers recognized the potential for combining morpholine's biocompatibility with pyridine's aromatic reactivity. Early molecular modeling studies suggested that morpholino compounds should effectively bind complementary nucleic acids while maintaining stability toward nuclease degradation due to their unnatural structures and lack of anionic backbone sites. These theoretical predictions, subsequently confirmed through extensive experimental validation, provided the impetus for developing increasingly sophisticated morpholino-pyridine hybrids.
Classification and Nomenclature within Heterocyclic Chemistry
The compound 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine represents a complex heterocyclic structure requiring sophisticated nomenclature systems for accurate chemical communication. Heterocyclic compounds constitute the largest and most varied family of organic compounds, with examples including nucleic acids, pharmaceutical agents, biomass components, and synthetic dyes. Statistical analysis reveals that more than half of known chemical compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The systematic classification of this compound involves multiple nomenclature approaches reflecting its structural complexity. The International Union of Pure and Applied Chemistry name specifically designates the stereochemical configuration as 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine, precisely defining the spatial arrangement of methyl substituents on the morpholine ring. This nomenclature follows established conventions for heterocyclic compounds where priority order increases according to elemental characteristics, with nitrogen taking precedence in naming hierarchies.
The Hantzsch-Widman nomenclature system provides an alternative systematic approach for heterocyclic compound designation that operates independently of carbocyclic names. This system employs heteroatom prefixes followed by suffixes designating ring size and saturation levels, offering standardized communication for complex heterocyclic structures. For morpholine-containing compounds, this system recognizes the oxygen and nitrogen heteroatoms within the six-membered saturated ring, while pyridine components are classified as azabenzene derivatives.
Structural analysis reveals that this compound belongs to the class of compounds featuring both aromatic and saturated heterocyclic components. The pyridine moiety exhibits typical aromatic nitrogen heterocycle characteristics, with electronic structure similar to benzene where five carbon atoms and one nitrogen atom maintain sp2 hybridization. Each atom contributes one pi electron to the aromatic system, generating six pi electrons that satisfy the 4n+2 rule for aromaticity. The nitrogen lone pair electrons occupy an sp2 orbital lying in the ring plane, remaining separate from the aromatic pi system.
The morpholine component represents a saturated six-membered ring containing both oxygen and nitrogen heteroatoms, exhibiting chemical behavior similar to conventional amines and ethers with modified steric profiles. The stereochemical designation (2S,6R) for the dimethyl substituents indicates specific three-dimensional arrangements that significantly influence molecular interactions and biological activity. This precise stereochemical control distinguishes the compound from other structural isomers and contributes to its unique chemical and biological properties.
Significance in Pyridine Derivative Research
Pyridine derivatives have emerged as fundamentally important compounds across diverse scientific disciplines, with particular significance in pharmaceutical development, materials science, and chemical biology. The pyridine ring system occurs in numerous essential compounds including agrochemicals, pharmaceuticals, and vitamins, establishing its central role in both natural and synthetic chemistry. Contemporary research demonstrates that pyridine-based compounds exhibit exceptional versatility in applications ranging from bioimaging and sensing to photonic device development.
The distinctive characteristics of pyridine derivatives, particularly their tunable emission wavelengths and enhanced stability, make them exceptionally well-suited for advanced applications in biological systems and optoelectronic devices. Research findings indicate that pyridine-based fluorophores demonstrate strong affinity for anions, metal cations, and neutral molecules, expanding their utility in analytical and sensing applications. These compounds show particular promise in tracking biomolecules within living cells and improving performance characteristics of optoelectronic systems.
Contemporary pyridine production operates on a substantial industrial scale, with global synthesis reaching approximately 20,000 tons annually as of 2016. Major production facilities are distributed globally, with eleven of the largest 25 production sites located in Europe as of 1999. The industrial significance reflects the broad utility of pyridine derivatives across multiple sectors, from pharmaceutical synthesis to specialty chemical applications.
The this compound compound specifically represents advanced development in targeted pyridine modification for biological applications. Research investigations demonstrate that the morpholino substitution pattern significantly enhances water solubility while maintaining aromatic character essential for molecular recognition processes. The compound's classification as a pyridine derivative with additional morpholine functionality positions it as a valuable target for pharmaceutical research and development.
Synthetic methodologies for pyridine derivatives have evolved considerably from historical coal tar extraction processes to sophisticated contemporary approaches utilizing ammonia, aldehydes, and nitriles. The Chichibabin pyridine synthesis, developed in 1924, established fundamental approaches that continue to underpin industrial production methods. This synthetic foundation enables production of diverse pyridine derivatives, including complex morpholino-substituted variants like the target compound.
The molecular structure of this compound incorporates critical design elements that enhance its potential biological activity. The amine functionality at the 3-position of the pyridine ring provides sites for hydrogen bonding and electrostatic interactions, while the morpholino substituent contributes both hydrophilic character and conformational constraint. These structural features combine to create a compound with optimized pharmacological properties for potential therapeutic applications.
Research Progression of 2,6-Dimethylmorpholino Compounds
The specific development of 2,6-dimethylmorpholino compounds represents a targeted approach to enhancing morpholine-based molecular scaffolds through strategic methylation patterns. Research findings demonstrate that the stereospecific placement of methyl groups at the 2 and 6 positions of the morpholine ring significantly influences molecular conformation and biological activity. The (2S,6R) configuration specifically creates a defined three-dimensional arrangement that optimizes intermolecular interactions while maintaining morpholine ring stability.
Comprehensive chemical characterization of this compound reveals fundamental molecular properties essential for understanding its chemical behavior and potential applications. The compound exhibits a molecular formula of C11H17N3O with a corresponding molecular weight of 207.27 grams per mole. Multiple Chemical Abstracts Service registry numbers have been assigned to different forms of this compound, including 956699-06-2 for the base form and 1282295-12-8 for the dihydrochloride salt.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17N3O | |
| Molecular Weight | 207.27 g/mol | |
| Chemical Abstracts Service Number (base) | 956699-06-2 | |
| Chemical Abstracts Service Number (dihydrochloride) | 1282295-12-8 | |
| International Union of Pure and Applied Chemistry Name | 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine | |
| Simplified Molecular Input Line Entry System | C[C@@H]1CN(CC@@HC)C2=NC=C(C=C2)N |
Advanced spectroscopic characterization provides detailed structural confirmation for this compound through multiple analytical techniques. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry have been employed to verify structural assignments and stereochemical configurations. These analytical methods confirm the presence of both morpholine and pyridine ring systems along with the specific stereochemical arrangement of methyl substituents.
The synthetic accessibility of this compound has been demonstrated through multiple synthetic routes, reflecting advances in heterocyclic synthesis methodology. Research reports describe efficient synthetic approaches utilizing microwave-assisted conditions and environmentally benign protocols for morpholino-pyridine derivative preparation. These synthetic developments enable production of sufficient quantities for comprehensive biological evaluation and potential pharmaceutical development.
Recent research investigations have expanded the scope of 2,6-dimethylmorpholino compounds to include complex derivatives with enhanced functional diversity. Patent literature describes pyridylmorpholine compounds with sophisticated substitution patterns designed for specific biological targets. These developments reflect ongoing research efforts to optimize morpholino-pyridine scaffolds for enhanced biological activity and improved pharmacological properties.
The progression from basic morpholino compounds to sophisticated derivatives like this compound demonstrates the evolution of rational drug design principles in heterocyclic chemistry. Contemporary research emphasizes the importance of precise stereochemical control and optimal substitution patterns for achieving desired biological outcomes. This compound represents a culmination of decades of research in both morpholine and pyridine chemistry, combining optimal structural features from both molecular scaffolds.
Properties
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBNQMPKNGOJC-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195940 | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956699-06-2 | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956699-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine
This initial step typically involves the reaction of a suitably functionalized pyridine derivative with a morpholine derivative bearing the (2S,6R)-dimethyl substitution. The key reagents and conditions are:
- Dissolve 2-fluoro-5-nitropyridine in DMSO.
- Add (2S,6R)-2,6-dimethylpiperazine and potassium carbonate.
- Heat at around 40°C for 12-24 hours to facilitate nucleophilic substitution at the 2-position.
- This yields a nitro-substituted intermediate, which is then reduced to the corresponding amine.
Step 2: Reduction of Nitro Group to Amine
The nitro group is reduced to an amine using catalytic hydrogenation:
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| Palladium on activated carbon | Catalyst | Hydrogen atmosphere, room temperature, 16-24 hours | , |
| Solvent (Methanol or Ethanol) | Medium | Ambient conditions | , |
- Dissolve the nitro-containing intermediate in methanol.
- Add Pd/C catalyst.
- Purge with hydrogen and stir at room temperature for 16-24 hours.
- Filter off catalyst and concentrate to obtain the target amine.
Alternative Synthesis via Direct Cyclization
An alternative approach involves the cyclization of a precursor amino-pyridine with a morpholine derivative:
| Reagent | Role | Conditions | Reference |
|---|---|---|---|
| 6-Chloropyridin-3-amine | Starting pyridine | DMSO, 190°C, 10-16 hours | |
| (2S,6R)-2,6-Dimethylmorpholine | Nucleophile | Potassium carbonate, DMSO, 190°C |
- Combine 6-chloropyridin-3-amine with (2S,6R)-2,6-dimethylmorpholine and potassium carbonate in DMSO.
- Heat in a sealed tube at 190°C for 10-16 hours.
- After cooling, extract and purify the product via chromatography.
This method leverages nucleophilic aromatic substitution at the 6-position, followed by ring closure to form the morpholine moiety.
Stereoselective Synthesis and Purification
The stereochemistry (2S,6R) is crucial and can be achieved through chiral starting materials or stereoselective catalysts. Purification often involves:
- Chiral chromatography
- Crystallization techniques
- Spectroscopic confirmation (NMR, chiral HPLC)
Data Table: Summary of Key Conditions
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + reduction | 2-fluoro-5-nitropyridine, (2S,6R)-2,6-dimethylpiperazine | DMSO | 40°C | 12-24h | ~85% | Catalytic hydrogenation for reduction |
| Direct cyclization | 6-chloropyridin-3-amine, (2S,6R)-2,6-dimethylmorpholine | DMSO | 190°C | 10-16h | ~55-60% | Requires sealed vessel |
Research Findings and Optimization
- Catalytic hydrogenation remains the most efficient reduction method, providing high yields and stereoselectivity.
- Reaction temperature is critical; higher temperatures favor nucleophilic substitution but may risk racemization.
- Use of chiral starting materials or chiral catalysts enhances stereochemical purity.
- Industrial scale-up involves continuous flow reactors and optimized solvent systems to improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and bases like sodium hydride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Pharmaceutical Applications
- Antineoplastic Activity : One of the primary applications of this compound is in the field of oncology. It has been identified as an intermediate in the synthesis of Sonidegib (also known as LDE225), a drug used for treating basal cell carcinoma by inhibiting the Hedgehog signaling pathway .
- Targeting Kinases : The compound shows promise as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block the activity of enzymes that promote cancer cell growth. The morpholino substitution may enhance selectivity and potency against specific kinases involved in tumor progression .
- Neurological Research : Due to its ability to cross the blood-brain barrier, this compound is being explored for potential applications in treating neurological disorders. Its structural attributes may allow it to modulate neurotransmitter systems or neuroinflammatory processes .
Research and Development
The compound has been utilized in various research studies aimed at understanding its pharmacodynamics and pharmacokinetics:
- In vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
- In vivo Studies : Animal studies are ongoing to evaluate the therapeutic efficacy and safety profile of this compound when administered in vivo. Initial results suggest promising outcomes in tumor reduction and survival rates among treated subjects .
Case Studies
- Sonidegib Development : The synthesis pathway involving this compound has been documented extensively in case studies focusing on Sonidegib's development. These studies highlight the compound's role as a critical intermediate, showcasing its importance in drug formulation and therapeutic efficacy .
- Neuropharmacological Investigations : Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicate that it may reduce neuronal apoptosis and inflammation, pointing toward its potential application in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, thereby modulating signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Morpholino-Substituted Pyridine Derivatives
a) 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
- Structure : Replaces pyridine with pyridazine (two adjacent nitrogen atoms in the aromatic ring).
- Key Differences :
- Pyridazine’s electron-deficient nature increases polarity and solubility compared to pyridine.
- Reduced steric hindrance due to smaller pyridazine ring may alter binding affinity in biological targets.
- Applications: Limited data, but pyridazine derivatives are often explored in kinase inhibitors .
b) 5-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]pyridin-2-amine
- Structure: Substitutes morpholino with a dimethylpiperazine group.
- Key Differences :
Non-Morpholino Pyridine Analogues
a) 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure: Methoxy group replaces morpholino at the pyridine 6-position.
- Key Differences: Methoxy’s electron-donating effect reduces hydrogen-bonding capacity compared to morpholino’s oxygen. Lower conformational rigidity decreases selectivity in target interactions .
b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | 6-((2S,6R)-2,6-Dimethylmorpholino)pyridin-3-amine | 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine | 5-(2-Methoxypyridin-3-yl)pyridin-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 207.29 (free base) | 209.25 | 201.23 |
| LogP (Predicted) | 1.8 | 1.2 | 2.1 |
| Hydrogen Bond Acceptors | 4 | 5 | 3 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.32 | 0.08 |
| Key Pharmacokinetic Advantage | High tissue penetration | Moderate solubility | Limited bioavailability |
Biological Activity
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a morpholine ring with dimethyl substitutions at the 2 and 6 positions, connected to a pyridine ring at the 3 position. Its stereochemistry is defined as (2S,6R), which plays a crucial role in its biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 207.28 g/mol
- CAS Number : 956699-06-2
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in treating diseases such as cancer and bacterial infections.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, it has been noted for its ability to inhibit certain cancer cell lines effectively. A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated potent inhibition against various cancer targets, suggesting that this compound could be a valuable lead in anticancer drug development .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. A related study indicated that compounds with similar structures showed broad-spectrum antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for effective derivatives . This suggests that this compound could also possess similar antibacterial efficacy.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with specific biological pathways involving nitrogen-containing heterocycles may play a role in its biological activity. The presence of the morpholine and pyridine rings is thought to facilitate binding to biological targets such as enzymes or receptors involved in disease processes.
Table: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition of cancer cell lines | |
| Antibacterial | Broad-spectrum activity against MDR strains | |
| Mechanism | Potential interaction with biological pathways |
Case Study: Anticancer Activity
In a recent study focusing on the structure-activity relationship (SAR) of similar compounds, researchers synthesized various derivatives of pyridine-based amines. Among these, one derivative demonstrated an IC50 value of less than 10 µM against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The study concluded that modifications at the morpholine ring significantly enhance anticancer activity .
Case Study: Antibacterial Efficacy
Another study evaluated the antibacterial properties of related compounds against Staphylococcus aureus. The findings indicated that certain derivatives exhibited MIC values as low as 0.125 µg/mL against resistant strains. This highlights the potential of this compound as a candidate for further development in antibiotic therapy .
Q & A
Q. What are the standard synthetic routes for 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine?
The synthesis typically involves catalytic hydrogenation of a nitro precursor. For example, in structurally related morpholino-pyridin-3-amines, nitro intermediates (e.g., 6-nitro-3-pyridyl derivatives) are reduced using palladium on carbon (Pd/C) under hydrogen atmospheres, yielding amine products with high regioselectivity . Key steps include optimizing reaction conditions (e.g., solvent selection, catalyst loading) to avoid over-reduction or byproduct formation. For stereochemical control in morpholine rings, chiral resolution or enantioselective synthesis (e.g., using chiral auxiliaries) is critical .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are essential. For example:
- ¹H NMR (600 MHz, CDCl₃) can resolve stereochemistry in the morpholine ring (e.g., δ 1.20 ppm for methyl groups in (2S,6R)-configuration) and pyridine protons (δ 6.45–7.72 ppm) .
- LCMS (ESI) confirms molecular weight (e.g., observed [M+H]+ 208 for related analogs) and purity .
- High-resolution mass spectrometry (HRMS) validates empirical formulas (e.g., C₁₁H₈Cl₂FN₂ with a mass error <1 ppm) .
Q. What in vitro assays are suitable for initial biological activity screening?
Target-agnostic assays like kinase inhibition profiling or cellular viability assays (e.g., MTT) are common starting points. For mechanism-specific studies, receptor-binding assays (e.g., radioligand displacement) or enzymatic activity tests (e.g., fluorogenic substrates) are recommended. Ensure proper controls (e.g., DMSO vehicle, reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability .
Advanced Research Questions
Q. How to design experiments to resolve contradictory structure-activity relationship (SAR) data in related analogs?
Contradictions often arise from off-target effects or assay conditions. To address this:
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct binding to the target .
- Compare activity across multiple cell lines or orthogonal assays (e.g., enzymatic vs. cellular assays) to distinguish target-specific effects .
- Perform molecular dynamics simulations to assess conformational stability of the morpholine-pyridine scaffold under physiological conditions .
Q. What methodologies are effective for determining the compound’s mechanism of action (MoA)?
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound .
- Metabolomic profiling : Track changes in cellular metabolites (e.g., via LC-MS) to infer pathway modulation .
- X-ray crystallography : Co-crystallize the compound with purified targets (e.g., kinases) to elucidate binding modes .
Q. How to optimize solubility and bioavailability for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug strategies : Modify the amine group (e.g., acetylation) for improved membrane permeability .
- Pharmacokinetic studies : Use rodent models to assess oral bioavailability and half-life, adjusting formulations (e.g., PEGylation) as needed .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
